molecular formula C18H19N5O2S2 B2881687 N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223841-10-8

N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2881687
CAS No.: 1223841-10-8
M. Wt: 401.5
InChI Key: YGMOKRSEBGHIRW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine ring and an N-(2-methylphenyl)acetamide side chain. This structure combines a sulfur-containing heterocycle (thiazole) with a pyrimidine scaffold, a design strategy often employed to enhance bioavailability and target specificity in medicinal chemistry . Such compounds are frequently explored for their pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMOKRSEBGHIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that features a thiazolopyrimidine core and a thiomorpholine ring. It has the molecular weight of 401.5 g/mol and is identified by the CAS number 1223841-10-8. This compound is of interest in medicinal chemistry and drug development because of its complex structure, which suggests potential biological activity.

Structural Characteristics

  • Thiazolopyrimidine Core Thiazolopyrimidines are known for their diverse biological activities and are often explored for their potential as drug candidates.
  • Thiomorpholine Ring This moiety is associated with various pharmacological effects and enhances the compound's interaction with biological targets.

Scientific Research Applications

This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, compounds from related thiazolopyrimidine families have shown promising antiproliferative effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. These studies reveal that certain derivatives can inhibit cell growth effectively.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to the modulation of their activity and subsequent biological effects.

Similar Compounds

  • Pyrido[4,3-d]pyrimidines These compounds share a similar bicyclic structure and have been studied for their biological activities.
  • Thiazolo[4,5-d]pyrimidines These compounds also feature a thiazole ring fused to a pyrimidine ring and exhibit similar chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its thiazolo-pyrimidine core and thiomorpholine substitution. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Bioactivity/Properties Reference
N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide Thiazolo[4,5-d]pyrimidine Thiomorpholin-4-yl, N-(2-methylphenyl)acetamide Hypothesized kinase inhibition due to pyrimidine core; enhanced solubility from thiomorpholine
N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Pyridazine Thiomorpholin-4-yl, N-(2-fluorophenyl)acetamide Reduced aromaticity vs. pyrimidine; fluorophenyl may improve metabolic stability
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide Triazolo[4,5-d]pyrimidine Benzyl, N-(2-chlorophenyl)methyl Triazole core increases polarity; benzyl group may enhance target affinity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl ester Crystallographic data shows puckered pyrimidine ring; dihedral angles influence packing

Bioactivity and Pharmacokinetics

  • Thiomorpholine Substitution : The thiomorpholinyl group enhances solubility (via S···O interactions) and may reduce cytotoxicity compared to morpholine derivatives .
  • Aromatic Substitutents :
    • 2-Methylphenyl : Moderate lipophilicity (clogP ~2.5) balances membrane permeability and aqueous solubility.
    • Fluorophenyl/Chlorophenyl : Electron-withdrawing groups improve metabolic stability but may increase hepatotoxicity risks .
  • Core Heterocycles :
    • Thiazolo-pyrimidine : Exhibits π-π stacking with kinase ATP-binding sites, as seen in related kinase inhibitors .
    • Triazolo-pyrimidine : Higher polarity reduces CNS penetration but improves solubility .

Physicochemical Properties

Property Target Compound Pyridazine Analogue Triazolo-pyrimidine
Molecular Weight ~430 Da ~415 Da ~450 Da
Hydrogen Bond Acceptors 6 5 7
Rotatable Bonds 5 6 4
Predicted clogP 2.7 2.3 3.1

Biological Activity

N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound with a complex structure that includes a thiazolopyrimidine core and a thiomorpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Structural Characteristics

The compound is characterized by the following structural features:

  • Thiazolopyrimidine Core : Known for diverse biological activities, thiazolopyrimidines are often explored for their potential as drug candidates.
  • Thiomorpholine Ring : This moiety is associated with various pharmacological effects and enhances the compound's interaction with biological targets.

The synthesis of this compound typically involves several steps starting from readily available precursors. Key reagents include thionyl chloride and acetic anhydride. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors that modulate various biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds from related thiazolopyrimidine families have shown promising antiproliferative effects against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells. These studies reveal that certain derivatives can inhibit cell growth effectively .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is also notable:

  • COX Inhibition : Similar structures have been reported to exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. For example, some derivatives showed IC50 values in the low micromolar range against COX-II, indicating strong anti-inflammatory potential .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (μM)Target
PYZ16COX-II Inhibition0.52COX-II
PYZ3Antiproliferative0.011Cancer Cells
N-(2-methylphenyl)-2-[7...Potential Anti-inflammatoryTBDTBD

Case Studies and Research Findings

  • Study on Thiazole Derivatives : A study reported that thiazole-linked hybrids demonstrated significant anti-inflammatory effects with specific IC50 values against COX enzymes. The findings suggest that modifications to the core structure can enhance activity and selectivity .
  • Antitumor Activity : In vitro assays have shown that certain derivatives of thiazolopyrimidines can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanisms often involve the modulation of apoptotic pathways through targeting specific proteins involved in cell survival .

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